molecular formula C12H23NO3 B1375604 tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate CAS No. 1065608-51-6

tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate

Cat. No. B1375604
M. Wt: 229.32 g/mol
InChI Key: CMUYBJHYEACLSY-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate” is a chemical compound with the molecular formula C12H23NO3 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate” is characterized by the presence of a seven-membered azepane ring with a hydroxymethyl group at the 4-position and a tert-butyl carboxylate group at the 1-position . The InChI code for this compound is 1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-14)6-8-13/h10,14H,4-9H2,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate” include a molecular weight of 229.32 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 and a topological polar surface area of 49.8 Ų .

Scientific Research Applications

Synthesis and Intermediate Use in Drug Development

  • tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate plays a crucial role as an intermediate in the synthesis of various potent pharmaceutical compounds. An example includes its use in the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for CCR2 antagonists, utilizing iodolactamization as a key step (Campbell et al., 2009). Similarly, it's instrumental in the scalable synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, used for producing large quantities of pharmaceutical intermediates (Maton et al., 2010).

Structural and Chemical Analysis

  • The compound has been synthesized and characterized using various techniques, including NMR spectroscopy and mass spectrometry, providing detailed insight into its molecular structure. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, was synthesized and analyzed using 1H NMR spectroscopy and high-resolution mass spectrometry, demonstrating its complex structural characteristics (Moriguchi et al., 2014).

Application in Polymer Science

  • In the field of polymer science, tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate and its derivatives have been used in the synthesis of optically active polyamides. This includes the polymerization of racemic and optically active variants, significantly contributing to advancements in polymer chemistry (Overberger & Kozlowski, 1972).

Role in Organic Synthesis and Catalysis

  • The compound and its derivatives are versatile in organic synthesis. They are used in nucleophilic substitutions, radical reactions, and as intermediates in creating biologically active compounds. For example, tert-butyl phenylazocarboxylates, which involve tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate, are used in various modifications of the benzene ring through radical reactions, demonstrating their versatility in organic chemistry (Jasch et al., 2012).

Safety And Hazards

The safety and hazards associated with “tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate” include the following hazard statements: H302, H315, H319, H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-14)6-8-13/h10,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUYBJHYEACLSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate

Synthesis routes and methods

Procedure details

1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate (3.3 g, 12 mmol, US Publication No. 2006/229289) was dissolved in THF (100 mL) and cooled in an ice bath. LiAlH4 (12 mL, 12 mmol) was added slowly and stirred for 30 minutes. Water (˜3 mL) was added slowly, followed by Na2SO4. The reaction was filtered and concentrated to afford crude tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate (2.8 g, 100%).
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate
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